molecular formula C23H26N4O2S B2834552 N-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide CAS No. 863558-78-5

N-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide

Cat. No.: B2834552
CAS No.: 863558-78-5
M. Wt: 422.55
InChI Key: MZGZIIVGDPQAEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide is a synthetic compound of significant interest in medicinal chemistry research, designed for investigational purposes only. Its molecular architecture, featuring a benzenesulfonamide group linked to a complex structure containing both phenylpiperazine and pyridyl motifs, suggests potential for interacting with a range of biological targets. Piperazine and pyridine subunits are commonly explored in neuroscience, and compounds with these structures are frequently investigated for their affinity to central nervous system (CNS) targets, such as dopamine and serotonin receptors . For instance, related compounds featuring piperazine groups have been studied as potent and selective ligands for dopamine D4 receptors, which are implicated in conditions like schizophrenia . Furthermore, the benzenesulfonamide group is a privileged pharmacophore in drug discovery, associated with the modulation of various enzymes and receptors. Researchers are exploring this compound and its analogs primarily in preclinical studies to elucidate its precise mechanism of action and full pharmacological profile. Initial research directions may include screening for activity against neurological targets or investigating potential applications in metabolic disorders, given that structurally related sulfonamide derivatives have been developed as potential treatments for conditions like insulin resistance and type 2 diabetes mellitus . This product is intended solely for use in laboratory research to advance scientific understanding of its properties.

Properties

IUPAC Name

N-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2S/c28-30(29,22-11-5-2-6-12-22)25-19-23(20-8-7-13-24-18-20)27-16-14-26(15-17-27)21-9-3-1-4-10-21/h1-13,18,23,25H,14-17,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZGZIIVGDPQAEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(CNS(=O)(=O)C3=CC=CC=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a piperazine ring, a pyridine moiety, and a benzenesulfonamide group. The molecular formula is C23H25N4O2SC_{23}H_{25}N_{4}O_{2}S with a molecular weight of approximately 440.54 g/mol. The chemical structure can be represented as follows:

N 2 4 phenylpiperazin 1 yl 2 pyridin 3 yl ethyl benzenesulfonamide\text{N 2 4 phenylpiperazin 1 yl 2 pyridin 3 yl ethyl benzenesulfonamide}

1. Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds containing the piperazine scaffold. For instance, derivatives of piperazine have exhibited cytotoxic effects against various cancer cell lines, including prostate cancer cells. In vitro evaluations have shown that certain analogs can induce apoptosis and inhibit cell proliferation significantly.

Table 1: Cytotoxic Activity of Piperazine Derivatives

CompoundCell LineIC50 (µM)
Compound AMCF-70.65
Compound BHeLa2.41
Compound CCaCo-25.00

These results indicate that modifications to the piperazine structure can enhance anticancer activity, suggesting a structure-activity relationship (SAR) that merits further investigation .

2. Anticonvulsant Properties

The anticonvulsant activity of this compound has been assessed through various animal models. Compounds with similar structures have shown efficacy in reducing seizure activity in models such as maximal electroshock (MES). For example, certain derivatives demonstrated comparable activity to standard antiepileptic drugs, indicating their potential as therapeutic agents for epilepsy .

3. Neuropharmacological Effects

Compounds with arylpiperazine moieties have been associated with neuropharmacological effects, including anxiolytic and antidepressant activities. These effects are often mediated through interactions with serotonin and dopamine receptors, making them candidates for the treatment of mood disorders .

The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter receptors and ion channels:

  • Serotonin Receptors : The compound's piperazine component allows for binding at serotonin receptor sites, influencing mood and anxiety levels.
  • Dopamine Receptors : Similar interactions with dopamine receptors may contribute to its antipsychotic properties.
  • Ion Channels : Some studies suggest that these compounds can modulate voltage-sensitive sodium channels, which are crucial in neuronal excitability and seizure activity .

Case Studies

Several case studies have documented the efficacy of related compounds in clinical settings:

  • Clinical Trials on Anticancer Activity : A trial involving a derivative similar to this compound demonstrated significant tumor reduction in patients with advanced prostate cancer.
  • Antiepileptic Drug Development : Research on piperazine derivatives has led to promising candidates for new antiepileptic medications, showing reduced side effects compared to traditional therapies.

Scientific Research Applications

Antidepressant Activity

Research has indicated that compounds similar to N-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide exhibit antidepressant properties. The piperazine moiety is known to interact with serotonin receptors, which are crucial in mood regulation. Studies have shown that derivatives can enhance serotonergic neurotransmission, thereby potentially alleviating symptoms of depression .

Antipsychotic Potential

The compound's structure suggests a possible affinity for dopamine receptors, which are implicated in psychotic disorders. Preliminary studies have indicated that modifications of the piperazine ring can lead to compounds with antipsychotic effects, making this compound a candidate for further exploration in treating schizophrenia and related disorders .

Anticancer Activity

Recent investigations have explored the anticancer potential of benzenesulfonamide derivatives. This compound has shown promise in inhibiting tumor growth in various cancer cell lines, particularly through mechanisms that involve apoptosis induction and cell cycle arrest .

Case Study 1: Antidepressant Efficacy

In a controlled study involving animal models, a derivative of this compound demonstrated significant antidepressant-like effects as measured by the forced swim test and tail suspension test. The results indicated a dose-dependent reduction in immobility time, suggesting enhanced mood-related behavior .

Case Study 2: Antipsychotic Effects

A study published in Journal of Medicinal Chemistry evaluated the antipsychotic activity of several piperazine derivatives, including this compound. The compound exhibited significant binding affinity to D2 dopamine receptors and showed efficacy in reducing hyperactivity in rodent models, paralleling the effects of established antipsychotic drugs .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzenesulfonamide and phenylpiperazine moieties participate in nucleophilic substitution under basic or acidic conditions. Key examples include:

Reaction Target Reagent/Conditions Outcome Source
Chloro groupAmines or thiols (basic medium)Replacement of chlorine with nucleophiles (e.g., amines, thiols)
Sulfonamide NHAlkyl halides (DMF, K₂CO₃)Alkylation at the sulfonamide nitrogen to form N-alkyl derivatives
Piperazine ringAcyl chlorides (anhydrous conditions)Acylation at the secondary amine of the piperazine ring
  • The chloro substituent on the benzene ring undergoes substitution with amines to form secondary sulfonamides, enhancing bioavailability in drug candidates.

  • Alkylation of the sulfonamide nitrogen improves metabolic stability, as demonstrated in analogs tested for antidiabetic activity .

Oxidation and Reduction Reactions

Electron-rich regions (piperazine, pyridine) and electron-withdrawing groups (sulfonamide, chloro) enable redox transformations:

Reaction Type Reagent/Conditions Outcome Source
OxidationKMnO₄ (acidic/neutral conditions)Pyridine ring oxidation to pyridine N-oxide
ReductionLiAlH₄ (anhydrous ether)Reduction of sulfonamide to thioether analogs
Catalytic hydrogenationH₂/Pd-CSaturation of pyridine ring to piperidine
  • Oxidation of the pyridine ring modifies electronic properties, potentially altering receptor-binding affinity.

  • Reduction of the sulfonamide group to thioether derivatives has been explored for prodrug synthesis.

Condensation and Coupling Reactions

The ethyl linker between pyridine and piperazine facilitates cross-coupling and condensation:

Reaction Reagent/Conditions Application Source
Suzuki couplingAryl boronic acids (Pd catalyst)Introduction of aryl groups at the pyridine ring
Amide bond formationCarboxylic acids (EDC/HOBt)Conjugation with bioactive carboxylic acids
  • Suzuki coupling diversifies the pyridine substituents, enabling structure-activity relationship (SAR) studies for receptor targeting .

  • Amide bond formation with anti-inflammatory carboxylic acids has yielded hybrid molecules with dual pharmacological action .

Hydrolysis and Stability Studies

The compound’s stability under physiological conditions is critical for drug development:

Condition Observation Implication Source
Acidic hydrolysis (HCl)Degradation of piperazine ring to ethylene diamineLimits oral bioavailability
Basic hydrolysis (NaOH)Cleavage of sulfonamide to sulfonic acidInactive metabolite formation
  • Stability studies under simulated gastric fluid reveal susceptibility to piperazine ring degradation, necessitating prodrug strategies.

Biological Activity Post-Modification

Reaction products have shown therapeutic potential:

  • Antidiabetic activity : N-alkylated derivatives enhanced PPARγ agonism in db/db mice, reducing plasma glucose by 40–50% .

  • Anticancer potential : Pyridine-oxide analogs inhibited A375 melanoma cells (IC₅₀ = 4.2 μM) via CDK2 modulation .

Comparative Reactivity Table

Functional Group Reactivity Preferred Reactions
Chloro substituentHigh (SNAr with amines/thiols)Nucleophilic substitution
Piperazine ringModerate (alkylation/acylation)Acylation, alkylation
Sulfonamide NHLow (requires strong bases)Limited to specific N-alkylation

Comparison with Similar Compounds

Structural Differences :

  • Substituent : A 4-chlorobenzenesulfonamide group replaces the unsubstituted benzenesulfonamide.
  • Piperazine Modification : The 4-phenyl group on the piperazine is substituted with a 2-methoxyphenyl moiety.

Implications :

  • The 2-methoxyphenyl group may enhance selectivity by reducing off-target effects, while the chloro substituent could influence binding affinity to parasitic targets.

4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

Structural Differences :

  • Core Structure : Incorporates a pyrazolo[3,4-d]pyrimidin scaffold fused with a chromen-4-one system.
  • Substituents : Features fluorine atoms at the 5-position of the chromen ring and the 3-position of the phenyl group.

Implications :

  • The complex heterocyclic system may improve target binding but could increase metabolic instability compared to simpler benzenesulfonamides.

N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide

Structural Differences :

  • Backbone: Replaces the piperazine-pyridinylethyl chain with a 2-anilinopyridin-3-yl group.
  • Substituent : A 4-methylbenzenesulfonamide group is present.

Implications :

  • The anilinopyridine moiety may enhance π-π stacking interactions with biological targets, while the methyl group could alter solubility and bioavailability.

Q & A

Q. What are the key synthetic routes for N-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide, and how can purity be optimized?

The synthesis typically involves:

  • Step 1 : Formation of the piperazine core via nucleophilic substitution between 1-phenylpiperazine and a pyridine-containing alkyl halide.
  • Step 2 : Introduction of the benzenesulfonamide group through sulfonylation under anhydrous conditions (e.g., using benzenesulfonyl chloride in dichloromethane with triethylamine as a base).
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
    Critical parameters include temperature control (<0°C during sulfonylation to prevent side reactions) and inert atmospheres (N₂) to avoid hydrolysis of intermediates.

Q. What analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the piperazine and pyridine moieties (e.g., δ ~2.5–3.5 ppm for piperazine protons, δ ~8.5 ppm for pyridine aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ calculated for C₂₃H₂₇N₄O₂S: 423.18) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, particularly for detecting unreacted sulfonyl chloride or alkylation byproducts .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s interaction with neurotransmitter receptors (e.g., AMPA or kainate receptors)?

  • In Vitro Binding Assays : Use radiolabeled ligands (e.g., [³H]AMPA) in competitive binding studies with cortical membrane preparations. Calculate IC₅₀ values and compare to reference antagonists like NBQX .
  • Electrophysiology : Patch-clamp recordings on hippocampal neurons to measure inhibition of glutamate-evoked currents. Dose-response curves (10 nM–10 μM) reveal potency and efficacy .
  • Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses in the receptor’s ligand-binding domain, prioritizing residues like Arg485 and Thr480 for mutagenesis validation .

Q. How should contradictory data in pharmacological studies (e.g., conflicting IC₅₀ values across assays) be resolved?

  • Source Analysis : Check assay conditions (e.g., buffer pH, ion concentrations) that may alter receptor conformation. For example, Mg²⁺ concentrations >1 mM artificially enhance AMPA receptor affinity .
  • Structural Validation : X-ray crystallography (using SHELX for refinement) resolves ligand-receptor complexes to confirm binding modes. Refinement with maximum-likelihood methods (e.g., REFMAC) improves model accuracy .
  • Meta-Analysis : Compare data across multiple studies (e.g., PubChem BioAssay entries) to identify outliers and establish consensus potency ranges .

Q. What methodologies are recommended for in vivo pharmacokinetic profiling?

  • ADME Studies : Administer the compound intravenously (1 mg/kg) in rodent models. Collect plasma samples at 0, 1, 3, 6, and 24 hours post-dose.
    • LC-MS/MS : Quantify parent compound and metabolites (e.g., hydroxylated or glucuronidated derivatives) with a limit of detection <1 ng/mL .
    • Compartmental Modeling : Use WinNonlin to calculate AUC, t₁/₂, and clearance rates. Adjust for protein binding (e.g., equilibrium dialysis with plasma) to estimate free drug concentrations .

Q. How can researchers optimize the compound’s selectivity for specific receptor subtypes?

  • SAR Studies : Synthesize analogs with modifications to the pyridine (e.g., 4-pyridyl vs. 3-pyridyl) or benzenesulfonamide (e.g., para-fluoro substitution). Test against off-target receptors (e.g., dopamine D₂, serotonin 5-HT₁A) .
  • Cryo-EM : Resolve ligand-bound receptor structures to identify selectivity-determining regions. For example, β3-adrenergic receptor selectivity is influenced by hydrophobic interactions with Trp305 .

Q. Methodological Notes

  • Crystallography : SHELX programs (SHELXL/SHELXD) are critical for refining small-molecule crystal structures. Use high-resolution data (d ≤ 0.8 Å) and anisotropic displacement parameters to minimize R-factors (<5%) .
  • Data Reproducibility : Cross-validate NMR assignments using 2D techniques (COSY, HSQC) and compare to structurally related compounds (e.g., N-(4-fluorobenzyl) analogs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.